![molecular formula C14H17N3S2 B293204 N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzothieno[2,3-d]pyrimidines, which have been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and physiological effects:
Studies have shown that N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine can modulate various biochemical and physiological processes in the body. For example, this compound has been found to reduce oxidative stress, inflammation, and cell proliferation, which are all involved in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is its potential as a therapeutic agent for various diseases. However, there are also several limitations to using this compound in lab experiments. For example, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, more research is needed to investigate the safety and toxicity of this compound in humans.
Synthesemethoden
The synthesis of N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine can be achieved through a multistep process. The first step involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-ethoxycarbonylbenzothiophene. This intermediate is then reacted with allyl bromide to obtain N-allyl-2-(methylsulfanyl)benzothiophene. Finally, this compound is reacted with guanidine carbonate to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have investigated the potential of this compound as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C14H17N3S2 |
---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-N-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3S2/c1-3-8-15-12-11-9-6-4-5-7-10(9)19-13(11)17-14(16-12)18-2/h3H,1,4-8H2,2H3,(H,15,16,17) |
InChI-Schlüssel |
SQNFBLGXQDDAEK-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=C2C3=C(CCCC3)SC2=N1)NCC=C |
Kanonische SMILES |
CSC1=NC(=C2C3=C(CCCC3)SC2=N1)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.